
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. It is commonly used in drug synthesis, catalyst development, and material science investigations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include large-scale bromination reactions followed by purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperature and pH .
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl compounds from oxidation, hydrogenated compounds from reduction, and substituted benzamides from nucleophilic substitution .
Aplicaciones Científicas De Investigación
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide include:
- 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methylbenzamide
- 4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Propiedades
Fórmula molecular |
C12H16BrNO3 |
|---|---|
Peso molecular |
302.16 g/mol |
Nombre IUPAC |
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,7-15)14-11(16)8-4-5-9(13)10(6-8)17-3/h4-6,15H,7H2,1-3H3,(H,14,16) |
Clave InChI |
FYNHIXKZJPVUPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)C1=CC(=C(C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)









